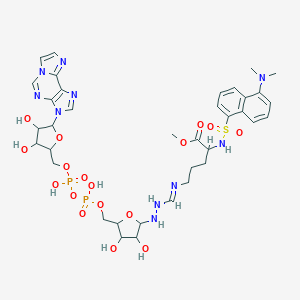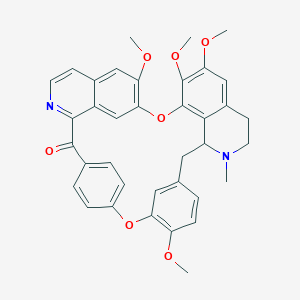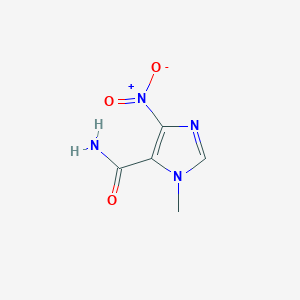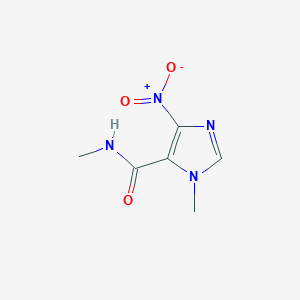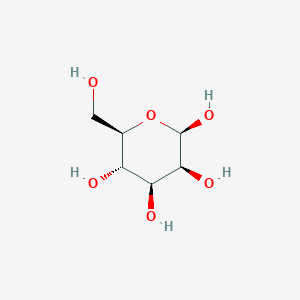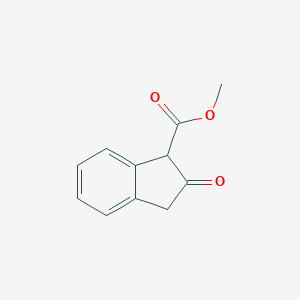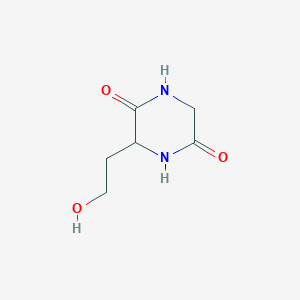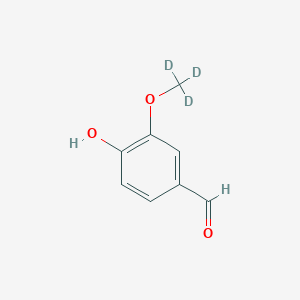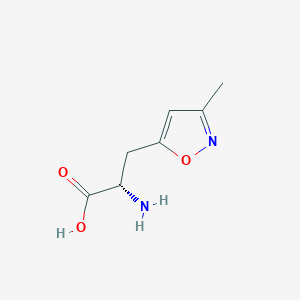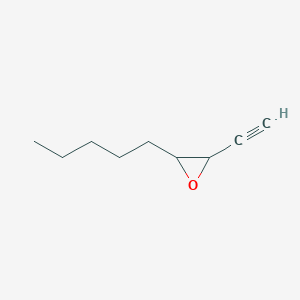
2-Ethynyl-3-pentyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-3-pentyloxirane, also known as 2-EPO, is a chemical compound that belongs to the family of alkynes and epoxides. It is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has been studied extensively for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-3-pentyloxirane is not well understood, but it is believed to involve the formation of reactive intermediates that can react with cellular components such as DNA and proteins. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Ethynyl-3-pentyloxirane can have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. The compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethynyl-3-pentyloxirane in lab experiments include its high reactivity, which allows for the synthesis of complex molecules, and its potential therapeutic applications in the field of medicine. However, the compound's high reactivity can also be a limitation, as it may react with other cellular components and cause unintended effects.
Orientations Futures
There are several future directions for research on 2-Ethynyl-3-pentyloxirane, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications in various fields of science.
In conclusion, 2-Ethynyl-3-pentyloxirane is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Ethynyl-3-pentyloxirane can be achieved through several methods, including epoxidation of 2-pentyn-1-ol, alkylation of ethynyl magnesium bromide with epichlorohydrin, and copper-catalyzed alkyne-epoxide coupling. The most commonly used method is the epoxidation of 2-pentyn-1-ol, which involves the reaction of 2-pentyn-1-ol with a peracid catalyst such as m-chloroperbenzoic acid or peracetic acid.
Applications De Recherche Scientifique
2-Ethynyl-3-pentyloxirane has been extensively studied for its potential applications in various fields of science. In organic synthesis, the compound has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In medicinal chemistry, 2-Ethynyl-3-pentyloxirane has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
106726-95-8 |
|---|---|
Nom du produit |
2-Ethynyl-3-pentyloxirane |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-ethynyl-3-pentyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-9-8(4-2)10-9/h2,8-9H,3,5-7H2,1H3 |
Clé InChI |
OPQDDSIQEQTGEG-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C#C |
SMILES canonique |
CCCCCC1C(O1)C#C |
Synonymes |
Oxirane, 2-ethynyl-3-pentyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



